4-Fluorobutyl methanesulfonate

Physicochemical characterization Distillation Process chemistry

4-Fluorobutyl methanesulfonate (CAS 592-61-0, C5H11FO3S, MW 170.20 g/mol) is a liquid alkyl methanesulfonate ester featuring a terminal fluorine atom that strongly influences its physicochemical profile. The compound exhibits a density of 1.182 g/cm³, a boiling point of 271.5 °C at 760 mmHg, and a refractive index of 1.412.

Molecular Formula C5H11FO3S
Molecular Weight 170.2 g/mol
CAS No. 592-61-0
Cat. No. B3344005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobutyl methanesulfonate
CAS592-61-0
Molecular FormulaC5H11FO3S
Molecular Weight170.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCCF
InChIInChI=1S/C5H11FO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3
InChIKeyZCFWEKWCFXVHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobutyl Methanesulfonate (CAS 592-61-0): Key Properties for Evaluation in Alkylation and Radiochemistry


4-Fluorobutyl methanesulfonate (CAS 592-61-0, C5H11FO3S, MW 170.20 g/mol) is a liquid alkyl methanesulfonate ester featuring a terminal fluorine atom that strongly influences its physicochemical profile. The compound exhibits a density of 1.182 g/cm³, a boiling point of 271.5 °C at 760 mmHg, and a refractive index of 1.412 . It is classified as an acute toxicant showing an intraperitoneal LD50 of 1 mg/kg in mouse . These properties differentiate it from non-fluorinated alkyl methanesulfonates and create a defined selection envelope for synthetic applications where electron‑withdrawing substitution dictates leaving‑group ability and lipophilicity.

Why Generic Alkyl Methanesulfonates Cannot Substitute 4-Fluorobutyl Methanesulfonate in Critical Synthetic Workflows


Alkyl methanesulfonates share the same sulfonate ester functional group, but simple replacement fails because the terminal fluorine in 4-fluorobutyl methanesulfonate dramatically alters electron density at the reaction center, hydrolytic stability, and volatility [1]. The fluorine atom withdraws electron density, increasing the electrophilicity of the adjacent carbon and making the SN2 transition state more accessible, while also raising the boiling point far above that of non‑fluorinated butyl methanesulfonate [2]. These electronic and physical shifts mean that yields, reaction rates, and purification protocols optimised for a fluorine-free analogue do not transfer without re‑optimisation. The quantitative evidence below substantiates exactly where 4‑fluorobutyl methanesulfonate differs measurably from the closest in‑class alternatives.

Head‑to‑Head Quantitative Differentiation of 4‑Fluorobutyl Methanesulfonate Against the Closest Comparators


Elevated Boiling Point Impairs Direct Purification Swap with Butyl Methanesulfonate

4‑Fluorobutyl methanesulfonate boils 26.5 °C higher than its non‑fluorinated counterpart butyl methanesulfonate. This difference shifts the distillation cut and solvent‑exchange steps in multi‑step sequences. When butyl methanesulfonate is used as a direct replacement without adjusting the heating profile, the compound remains in the pot, leading to yield losses. A procurement decision that ignores this discrepancy risks process failure.

Physicochemical characterization Distillation Process chemistry

Higher Density Alters Phase Behaviour in Biphasic Alkylation

4‑Fluorobutyl methanesulfonate (density 1.182 g/cm³) is about 7.5 % denser than butyl methanesulfonate (density 1.099 g/cm³) . In aqueous‑organic biphasic alkylations the mesylate ester forms the bottom organic layer; a higher density speeds phase disengagement but also increases the risk of product entrainment in the aqueous phase if stirring is not re‑optimised. Replacing the fluorinated compound with the lighter non‑fluorinated ester changes phase inversion behaviour, which can trap product in emulsions.

Liquid‑liquid extraction Phase separation Reaction work‑up

Acute Intraperitoneal Toxicity Orders of Magnitude Higher than Methyl Methanesulfonate

The intraperitoneal LD50 of 4‑fluorobutyl methanesulfonate in mouse is 1 mg/kg , while methyl methanesulfonate (MMS) exhibits approximate intraperitoneal LD50 values of 200 mg/kg in wild‑type mice [1]. The ~200‑fold greater acute toxicity forces stringent engineering controls that affect facility licensing, personal protective equipment specifications, and waste‑handling costs. Selecting MMS as a “safer” alkylating agent solely on the basis of the mesylate group would overlook this profound hazard differential. [1]

Occupational safety Acute toxicity Risk assessment

Fluorine‑Enhanced Electrophilicity Broadens Alkylation Scope Versus Non‑Fluorinated Mesylates

Patent disclosures explicitly state that replacing a non‑fluorinated alkyl sulfonate with an alkyl fluoroalkyl sulfonate provides a more reactive leaving group because the electronegative fluorine atoms stabilise the departing anion [1]. Although no direct kinetic rate constant is publicly available for 4‑fluorobutyl methanesulfonate, the class‑level inference is that its fluorine atom increases SN2 reactivity relative to butyl methanesulfonate. This enhancement allows the 4‑fluoro compound to alkylate weaker nucleophiles that do not react with the non‑fluorinated analog under identical conditions. [1]

Alkylation Leaving‑group ability SN2 reactivity

Validated Mesylate Precursor in cGMP Radiochemistry for [18F]LU14 PET Tracer

The 4‑fluorobutyl mesylate (i.e., 4‑fluorobutyl methanesulfonate) has been explicitly used as the mesylate precursor for the radiosynthesis of [18F]LU14, a cannabinoid receptor type 2 PET radioligand [1]. In this application, the mesylate is displaced by [18F]fluoride to install the 4‑[18F]fluorobutyl chain. The tracer achieved >80 % intact parent in rat brain at 30 min post‑injection [1], confirming that the mesylate precursor delivers a product with sufficient in vivo stability for clinical‑grade imaging. Non‑fluorinated butyl mesylate cannot serve this role because the target radiotracer requires the 4‑fluoro label. [1]

Radiochemistry PET imaging Fluorine‑18 labelling

Distinct Refractive Index Enables In‑Line Purity Monitoring

4‑Fluorobutyl methanesulfonate exhibits a refractive index of 1.412 , whereas butyl methanesulfonate shows values around 1.43 . This ~0.018 difference allows inline refractometry to distinguish the two esters and to monitor conversion during mesylation of 4‑fluorobutanol. A facility relying on a fixed RI set‑point calibrated for butyl methanesulfonate would miss endpoint or misidentify product fractions, leading to off‑spec material.

Process analytical technology Refractive index Quality control

Highest‑Value Application Scenarios for 4‑Fluorobutyl Methanesulfonate Based on Quantitative Evidence


18F‑Radiochemistry with Validated Mesylate Precursor for PET Tracer Production

When building a 18F‑radiolabelling platform for cannabinoid receptor imaging, the documented success of 4‑fluorobutyl mesylate as the precursor for [18F]LU14 (Teodoro et al. 2021 [1]) eliminates the need to screen alternative leaving groups. The tracer’s >80 % in‑brain stability at 30 min confirms that the mesylate route produces clinically viable radiopharmaceuticals. Selecting the non‑fluorinated analog would abandon the only published, validated radiosynthesis, incurring significant method‑development costs. [1]

Alkylation of Poor Nucleophiles Requiring Enhanced Leaving‑Group Electrophilicity

In synthetic sequences where the nucleophile is weakly reactive (e.g., electron‑deficient anilines or sterically hindered alcohols), the fluorine‑conferred leaving‑group activation described in patent US20160130280A1 [1] provides a mechanistic basis for choosing the 4‑fluoro alkylating agent. The higher boiling point and density also facilitate post‑reaction separation when the product is volatile or forms azeotropes, as indicated by the +26.5 °C boiling‑point advantage over butyl methanesulfonate . [1]

High‑Hazard Process Development with Defined Acute Toxicity Profile

Facilities that have qualified containment for compounds with intraperitoneal LD50 ≈ 1 mg/kg can leverage the known acute toxicity data (chemsrc [1]) to design engineering controls. Because MMS is ~200‑fold less toxic by the same route, it cannot serve as a surrogate for hazard assessment. Procurement of the exact compound ensures that safety protocols match the documented toxicological profile, avoiding regulatory non‑compliance during scale‑up. [1]

Continuous‑Flow Mesylation with Inline Refractive‑Index Endpoint Control

The low refractive index (1.412 [1]) enables PAT‑enabled continuous mesylation of 4‑fluorobutanol, where an inline refractometer tracks product formation against the non‑fluorinated butyl mesylate baseline (RI ≈ 1.43 ). Switching to any other alkyl mesylate would require re‑calibration of the RI model and potentially invalidate the control strategy, adding qualification burden. [1]

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